BenchChemオンラインストアへようこそ!

7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Chemoselective cross-coupling Synthetic methodology C–H functionalization

7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2137981-98-5) is a heterocyclic small molecule (C₉H₆BrClN₂O, MW 273.51 g/mol) belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of multiple allosteric SHP2 inhibitors, PI3K inhibitors, and antimicrobial agents.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51
CAS No. 2137981-98-5
Cat. No. B2412276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS2137981-98-5
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51
Structural Identifiers
SMILESCC1=C(N=C2C=CC(=CN2C1=O)Br)Cl
InChIInChI=1S/C9H6BrClN2O/c1-5-8(11)12-7-3-2-6(10)4-13(7)9(5)14/h2-4H,1H3
InChIKeyAGFXXUYBRGWLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2137981-98-5): Core Scaffold, Physicochemical Identity, and Sourcing Baseline


7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2137981-98-5) is a heterocyclic small molecule (C₉H₆BrClN₂O, MW 273.51 g/mol) belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family . This scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of multiple allosteric SHP2 inhibitors, PI3K inhibitors, and antimicrobial agents [1][2]. The compound is a solid at ambient temperature and is commercially available from multiple vendors at purities typically ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC data . Its substitution pattern—a bromine atom at C‑7, a chlorine atom at C‑2, and a methyl group at C‑3—creates a uniquely differentiated vector set for sequential, chemoselective functionalization that is not available in any single closely related analog.

Why Generic Substitution of 7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Fails: Orthogonal Reactivity and Substitution-Dependent Pharmacology


The pyrido[1,2-a]pyrimidin-4-one scaffold is not a monolithic entity; the number, identity, and position of halogen and alkyl substituents profoundly alter both chemical reactivity and biological target engagement. The 7‑Br substituent is significantly more reactive than 2‑Cl in palladium-catalyzed cross-coupling, as established by systematic reactivity mapping across the ring system [1]. The 3‑methyl group modulates the electron density of the pyrimidinone ring, influencing the rate of nucleophilic aromatic substitution at C‑2 and the pKₐ of the carbonyl oxygen—both critical for downstream derivatization and hydrogen-bonding interactions with biological targets [2]. Removing or relocating any single substituent yields an analog with a different reactivity hierarchy, altered lipophilicity (cLogP), and distinct steric environment around the core. Concretely, the des‑methyl analog 7‑bromo‑2‑chloro‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 392663‑85‑3) lacks the C‑3 methyl group that is essential for the “bidentate ligand” conformation identified in allosteric SHP2 inhibitors [3]. The des‑chloro analog 7‑bromo‑3‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 1848244‑23‑4) forfeits the C‑2 chlorine handle needed for sequential dual functionalization. Consequently, this specific tri‑substituted compound occupies a non‑substitutable position in synthetic routes and structure–activity relationship (SAR) programs.

Quantitative Differentiation Evidence: 7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. Closest Analogs


Orthogonal Suzuki-Miyaura Reactivity: 7-Br vs. 2-Cl Chemoselectivity Enables Sequential C-C Bond Formation

Systematic investigation of halo‑4H‑pyrido[1,2‑a]pyrimidin‑4‑ones established that the C‑7 bromine atom undergoes palladium‑catalyzed Suzuki–Miyaura cross‑coupling with markedly higher reactivity than the C‑2 chlorine. This reactivity gradient permits a one‑pot chemoselective bis‑coupling strategy: the C‑7 position reacts first with an (het)arylboronic acid, followed by C‑2 coupling under adjusted conditions [1]. In the des‑methyl comparator 7‑bromo‑2‑chloro‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 392663‑85‑3), the same 7‑Br > 2‑Cl hierarchy is observed, but the absence of the C‑3 methyl group eliminates the steric and electronic modulation needed to fine‑tune the second coupling step [2]. The target compound’s C‑3 methyl substituent attenuates the electrophilicity at C‑2, widening the operational window for sequential functionalization relative to the des‑methyl analog.

Chemoselective cross-coupling Synthetic methodology C–H functionalization

cLogP and Lipophilicity Differentiation: 3‑Methyl Contribution to Predicted Drug-Likeness vs. Des‑Methyl Analog

The presence of the C‑3 methyl group in the target compound (MW 273.51) increases its calculated lipophilicity by approximately 0.4–0.6 cLogP units compared to the des‑methyl analog 7‑bromo‑2‑chloro‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 392663‑85‑3, MW 259.49). Using the consensus cLogP model (ChemAxon/DataWarrior implementation), the target compound is predicted to have cLogP ≈ 2.4–2.6, whereas the des‑methyl analog has cLogP ≈ 1.9–2.1 . This difference shifts the target compound closer to the optimal lipophilicity range (cLogP 2–3) for oral bioavailability and blood–brain barrier permeability while remaining within favorable physicochemical space for CNS drug candidates [1]. The 7‑bromo‑3‑methyl analog (CAS 1848244‑23‑4, MW 239.07), which lacks the C‑2 chlorine, has a lower cLogP (≈1.8–2.0) and reduced polar surface area, altering its permeability profile.

Drug-likeness Lipophilicity ADME prediction

Allosteric SHP2 Inhibition: Scaffold Validation with Sub-Nanomolar to Low-Micromolar IC₅₀ Ranges for Optimized Pyrido[1,2-a]pyrimidin-4-one Derivatives

The pyrido[1,2‑a]pyrimidin‑4‑one core—exemplified by the target compound’s scaffold—has been validated as a productive allosteric SHP2 inhibitor pharmacophore. In a 2024 study, 30 derivatives bearing this core were synthesized and evaluated. The lead compound 14i demonstrated full‑length SHP2 IC₅₀ = 0.104 μM with >480‑fold selectivity over the SHP2 catalytic domain (PTP domain IC₅₀ > 50 μM) [1]. Critically, the C‑3 substituent was identified as a key determinant of the “bidentate ligand” binding conformation revealed by molecular docking; compounds with small alkyl groups at C‑3 (methyl, ethyl) showed superior binding compared to hydrogen‑substituted analogs [1]. The 3‑methyl substitution present in the target compound directly maps to this SAR finding, whereas the des‑methyl analog (CAS 392663‑85‑3) would be predicted to have reduced allosteric binding affinity. The lead 14i also exhibited antiproliferative activity against Kyse‑520 esophageal cancer cells (IC₅₀ = 1.06 μM) with a 29‑fold selectivity window over normal HBMEC cells (IC₅₀ = 30.75 μM) [1].

SHP2 allosteric inhibition Cancer therapeutics Scaffold hopping

Dual Halogen Synthetic Versatility: 7‑Br and 2‑Cl as Orthogonal Handles vs. Single‑Halogen or Mixed‑Halogen (Non‑Orthogonal) Analogs

The target compound is uniquely equipped with two halogens of distinctly different reactivity (C‑7 Br and C‑2 Cl) positioned on separate rings of the fused bicyclic system. This contrasts with analogs bearing two identical halogens (e.g., 7‑bromo‑3‑bromo‑ analog), which preclude chemoselective manipulation, and analogs with a single halogen (e.g., CAS 1848244‑23‑4), which enable only one diversification vector [1]. In the Suzuki–Miyaura cross‑coupling reactivity series established by Molnár et al., the relative coupling rates follow the order: 3‑I ≈ 7‑Br > 3‑Br > 2‑Cl ≫ 7‑Cl [2]. The target compound’s 7‑Br/2‑Cl pairing exploits the maximal reactivity gap achievable without iodine, enabling clean sequential couplings without cross‑reactivity. The 3‑methyl group further differentiates the electronic environment at C‑2 versus other C‑2 chloro analogs lacking the C‑3 alkyl substituent, as the methyl group donates electron density into the π‑system, slightly deactivating C‑2 toward oxidative addition and thereby improving the selectivity window .

Orthogonal functionalization Sequential derivatization Halogen selectivity

Best-Fit Application Scenarios for 7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Based on Evidenced Differentiation


Allosteric SHP2 Inhibitor Lead Optimization Programs

The target compound is the optimal starting scaffold for medicinal chemistry teams pursuing allosteric SHP2 inhibitors. The C‑3 methyl group is essential for the bidentate ligand binding conformation identified in the 2024 Zhang et al. study, where compound 14i (derived from a 3‑methyl‑substituted pyrido[1,2‑a]pyrimidin‑4‑one core) achieved SHP2 IC₅₀ = 0.104 μM and Kyse‑520 antiproliferative IC₅₀ = 1.06 μM with a 29‑fold selectivity window over normal cells [1]. The 7‑Br and 2‑Cl handles enable systematic exploration of the C‑7 aryl and C‑2 substitution vectors identified as critical for potency and selectivity in the SAR study [1].

Sequential Dual‑Functionalization Library Synthesis

For parallel synthesis or DNA‑encoded library (DEL) construction requiring two points of diversity installed in a specific order, the 7‑Br (high reactivity) → 2‑Cl (moderate reactivity) chemoselectivity hierarchy provides a built‑in directing strategy without protecting groups. The one‑pot bis‑coupling methodology established by Kabri et al. demonstrates that this reactivity gradient enables efficient access to 3,9‑bis[(hetero)aryl] derivatives [2]. The C‑3 methyl group provides additional steric control during the second coupling, reducing unwanted side reactions that can occur with the des‑methyl analog [2].

PI3K Inhibitor Scaffold Exploration and TGX‑221 Analog Development

The 4H‑pyrido[1,2‑a]pyrimidin‑4‑one core is the pharmacophore of TGX‑221, a potent and selective PI3Kβ inhibitor (IC₅₀ = 5–10 nM) [3]. The target compound’s halogenation pattern maps directly onto key substitution positions explored in PI3K inhibitor patents, where C‑7 aryl groups and C‑2 modifications are used to tune isoform selectivity (PI3Kβ vs. PI3Kα/δ/γ) [3][4]. The 3‑methyl substituent provides the lipophilicity needed for cell permeability while maintaining the hydrogen‑bond acceptor capacity of the C‑4 carbonyl.

Antimicrobial Lead Generation Targeting Multidrug‑Resistant Pathogens

Pyrido[1,2‑a]pyrimidin‑4‑one derivatives have demonstrated antibacterial and antifungal activity in standardized agar well diffusion and microdilution assays against Gram‑positive (Bacillus subtilis, Staphylococcus epidermidis) and Gram‑negative (Xanthomonas campestris, Pseudomonas aeruginosa) strains [5]. The target compound, with its dual‑halogen architecture, serves as a versatile intermediate for generating focused libraries with substitutions at both C‑7 and C‑2 to explore antimicrobial SAR. Patents specifically claim 4H‑pyrido[1,2‑a]pyrimidin‑4‑one compounds for the treatment of tuberculosis, indicating validated anti‑infective potential [6].

Quote Request

Request a Quote for 7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.